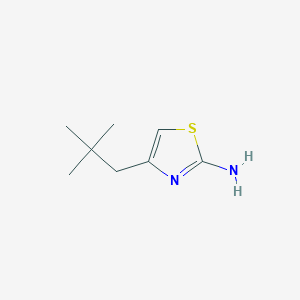

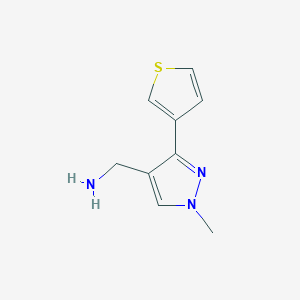

4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine

Overview

Description

4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine, also known as DMT, is a heterocyclic organic compound belonging to the thiazole family. DMT is a naturally occurring compound that is found in various plants, fungi, and animals. It has recently gained attention for its potential use in scientific research applications, due to its unique properties and ability to interact with various biochemical and physiological systems.

Scientific Research Applications

Anti-inflammatory Activity

One notable application of 1,3-thiazole-2-amine derivatives, closely related to 4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine, is their potential as direct inhibitors of 5-lipoxygenase (LOX). This enzyme plays a crucial role in the synthesis of leukotrienes, which are involved in inflammatory diseases such as asthma and rheumatoid arthritis. A study highlighted the synthesis of various 1,3-thiazole-2-amine derivatives and tested their anti-inflammatory activity in both in vitro and in vivo assays. Specifically, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine demonstrated potent anti-inflammatory effects as a 5-LOX inhibitor (Suh, Yum, Cheon, & Cho, 2012).

Security Ink Development

Another intriguing application involves the synthesis of novel V-shaped molecules, such as (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine. These compounds exhibit morphology-dependent fluorochromism, showing potential for use as security inks without the need for covering agents. Their unique property of changing colors when subjected to mechanical force or variations in pH offers a promising avenue for developing tamper-evident and anti-counterfeiting materials (Lu & Xia, 2016).

Corrosion Inhibition

Thiazoles have also found applications as corrosion inhibitors for metals. A study synthesizing three thiazoles, including 4-(2-aminothiazole-4-yl) phenol (ATP), investigated their ability to prevent copper corrosion in a 1M HCl environment. These compounds showed significant inhibition efficiencies, suggesting their potential use in protecting metal surfaces from corrosive processes. The study combines experimental methods with computational studies to evaluate the inhibitors' performance, demonstrating around 90% efficiency at optimum concentrations (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated purines and thiapurines through the reaction of 2-(dialkylamino)-1,3-thiazol-4-amines presents another valuable application. These compounds, containing trifluoromethyl groups, are promising candidates for drug discovery programs, illustrating the versatility of thiazol-2-amine derivatives in synthesizing complex organic molecules with potential pharmacological activities (Iaroshenko, Volochnyuk, Yan, Vovk, Boiko, Rusanov, Groth, & Tolmachev, 2007).

properties

IUPAC Name |

4-(2,2-dimethylpropyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-8(2,3)4-6-5-11-7(9)10-6/h5H,4H2,1-3H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKYGRZPMJYHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470092.png)

![1-[(4-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470094.png)

![1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470096.png)

![1-[(2-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470098.png)

![1-[(3-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470099.png)

![1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470101.png)